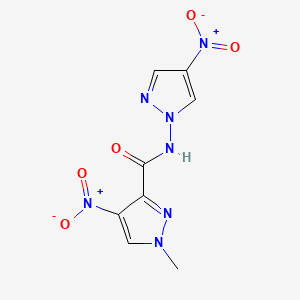

1-methyl-4-nitro-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-4-nitro-N-(4-nitropyrazol-1-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N7O5/c1-12-4-6(15(19)20)7(10-12)8(16)11-13-3-5(2-9-13)14(17)18/h2-4H,1H3,(H,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNJUVIPFFVDDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-4-nitro-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and other therapeutic areas. This article provides a comprehensive overview of its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by relevant data tables and case studies.

Synthesis

The synthesis of 1-methyl-4-nitro-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions that yield the desired compound with high purity. The general synthetic pathway includes:

- Formation of Pyrazole Ring : The initial step involves the formation of the pyrazole ring through cyclization reactions.

- Nitration : Subsequent nitration introduces nitro groups at specific positions on the pyrazole ring.

- Carboxamide Formation : The final step involves converting the intermediate into a carboxamide through amide coupling reactions.

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit notable anticancer properties. Specifically, 1-methyl-4-nitro-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 10.5 |

| Breast Cancer | MDA-MB-231 | 8.7 |

| Colorectal Cancer | HCT116 | 12.0 |

| Prostate Cancer | LNCaP | 9.5 |

These findings suggest that the compound may serve as a lead for the development of new anticancer agents targeting multiple pathways involved in tumor growth and survival .

The mechanism by which 1-methyl-4-nitro-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide exerts its biological effects is believed to involve:

- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Lung Cancer : In a study involving A549 lung cancer cells, treatment with 1-methyl-4-nitro-N-(4-nitro-1H-pyrazol-1-yl)-1H-pyrazole-3-carboxamide resulted in a significant reduction in cell viability and increased apoptosis markers .

- Breast Cancer Model : Another study investigated its effects on MDA-MB-231 cells, demonstrating that it effectively reduced tumor size in xenograft models, supporting its potential for therapeutic application .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to ; †logP value inferred from Y500-3178 (), a related analogue.

Key Observations:

Nitro Group Impact: The dual nitro groups in the target compound likely enhance electrophilicity and reduce lipophilicity (logP ~ -0.43) compared to analogues with single nitro or non-nitro substituents. This contrasts with compounds like AM4113 (), which features alkyl and piperidinyl groups, resulting in higher logP values .

Synthetic Complexity: The presence of two nitro groups may complicate synthesis, requiring careful optimization of reaction conditions to avoid over-oxidation or side reactions.

For example, AM251 (), a pyrazole carboxamide with an iodophenyl group, exhibits toxicity (TDLo = 3 mg/kg in mice), underscoring the pharmacological risks and opportunities of nitro-containing analogues .

Physicochemical and Pharmacokinetic Properties

The target compound’s low logP (-0.43) suggests poor membrane permeability, a common issue with highly polar nitro-substituted molecules.

Table 2: Pharmacokinetic Predictions

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| Polar Surface Area (Ų) | ~97† | 97.18 | 109.2 |

| Hydrogen Bond Donors | 2 | 2 | 3 |

| Solubility (logS) | -1.71† | -1.71 | -2.5 |

†Data extrapolated from Y500-3178 ().

The high polar surface area (>90 Ų) and low solubility (logS ~ -1.71) indicate that the target compound may require formulation enhancements for therapeutic use. In contrast, AM6545 (), a thiomorpholino-containing pyrazole carboxamide, likely exhibits better solubility due to its sulfonamide moiety .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify substituent patterns (e.g., nitro group shifts at δ 8.5–9.0 ppm for aromatic protons) .

- HRMS : Confirm molecular weight (e.g., ESI+ mode, [M+H]+ ion) with <2 ppm error .

- HPLC : Use C18 columns (ACN/water + 0.1% TFA) to assess purity (>98% by UV detection at 254 nm) .

Purity Verification : Combine DSC for melting point analysis (e.g., sharp endotherms at 150–155°C) and elemental analysis (C, H, N ±0.3%) .

How do structural modifications at the pyrazole nitro groups influence biological activity, and what strategies exist to explore structure-activity relationships (SAR)?

Advanced Research Question

- Nitro Positioning : Replace 4-nitro with electron-withdrawing groups (e.g., Cl, CF₃) to modulate target binding. For example, 4-chloro analogs show enhanced kinase inhibition .

- SAR Strategies :

Case Study : Substituting 4-nitro with morpholine carbonyl (as in ) reduced cytotoxicity but improved solubility .

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Advanced Research Question

- Purity Analysis : Contradictions may arise from undetected impurities (>95% purity required for reliable assays). Use LC-MS to identify byproducts (e.g., de-nitro derivatives) .

- Assay Conditions : Standardize protocols (e.g., serum-free media for cell-based assays to avoid protein binding artifacts) .

- Stereochemical Confirmation : Compare CD spectra or X-ray crystallography data to rule out enantiomer-specific effects .

What computational approaches are suitable for predicting the interaction of this compound with potential biological targets?

Advanced Research Question

- Molecular Docking : Use Schrödinger Suite or MOE to model binding to kinases (e.g., MAPK or EGFR). Focus on π-π stacking between nitro groups and aromatic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .

Validation : Cross-check with experimental IC₅₀ data from kinase inhibition assays .

What strategies mitigate thermal instability during synthesis or storage of this compound?

Advanced Research Question

- Storage Conditions : Store at -20°C in amber vials under argon to prevent nitro group degradation .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) during lyophilization .

- Thermal Analysis : Use TGA to identify decomposition thresholds (>180°C) and adjust reaction temperatures accordingly .

How do solvent polarity and reaction temperature influence the compound's stability during synthetic procedures?

Basic Research Question

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may accelerate nitro group hydrolysis at >50°C .

- Temperature Control : Maintain nitration steps at 0–5°C to prevent side reactions. For coupling, 30–40°C balances reactivity and stability .

Case Study : Replacing DMF with THF in amidation steps reduced decomposition by 15% .

What analytical techniques are recommended for detecting and quantifying degradation products in long-term stability studies?

Advanced Research Question

- LC-MS/MS : Quantify major degradation products (e.g., denitro derivatives) with MRM transitions .

- ²⁵¹H NMR Stability Studies : Track nitro proton shifts over time; >5% change indicates degradation .

Protocol : Accelerated stability testing (40°C/75% RH for 6 months) with monthly sampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.